![molecular formula C5H6N2O3 B3047568 Ethyl 3-diazo-2-oxopropanoate CAS No. 14214-10-9](/img/structure/B3047568.png)
Ethyl 3-diazo-2-oxopropanoate
Overview
Description
Ethyl 3-diazo-2-oxopropanoate is an organic compound with the molecular formula C5H6N2O3 . It is also known by other names such as ethyl diazopyruvate and propanoic acid, 3-diazo-2-oxo-, ethyl ester . The compound has a molecular weight of 142.11 g/mol .
Molecular Structure Analysis
The InChI string for Ethyl 3-diazo-2-oxopropanoate isInChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3
. Its canonical SMILES representation is CCOC(=O)C(=O)C=[N+]=[N-]
. These representations provide a detailed view of the molecule’s structure. Chemical Reactions Analysis
Diazo compounds, including Ethyl 3-diazo-2-oxopropanoate, have unique and diverse reactivity modes. They can undergo various transformations, including difunctionalization, to form challenging carbon-carbon and carbon-heteroatom bonds . The specific reactions that Ethyl 3-diazo-2-oxopropanoate can participate in would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
Ethyl 3-diazo-2-oxopropanoate has a molecular weight of 142.11 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 142.03784206 g/mol . The topological polar surface area is 45.4 Ų .Scientific Research Applications
Cyclopropanation Reactions
Overview: Ethyl 3-diazo-2-oxopropanoate is a versatile diazo compound that readily undergoes cyclopropanation reactions. These reactions involve the formation of cyclopropane rings, which are valuable building blocks in organic synthesis.
Applications:- Synthesis of Natural Products : Ethyl 3-diazo-2-oxopropanoate has been employed in the total synthesis of complex natural products due to its ability to introduce cyclopropane motifs .
Synthesis of Azoles
Overview: Azoles are important heterocyclic compounds found in pharmaceuticals, agrochemicals, and materials. Ethyl 3-diazo-2-oxopropanoate plays a role in their synthesis.
Applications:- Pyrazole Synthesis : Researchers have reported the preparation of mono-, bis-, and tris(trifluoromethyl)-substituted pyrazoles using ethyl 3-diazo-2-oxopropanoate as a precursor .
Metalloporphyrin-Catalyzed Reactions
Overview: Metalloporphyrins, such as those containing iron (Fe), ruthenium (Ru), osmium (Os), cobalt (Co), rhodium (Rh), and iridium (Ir), serve as efficient catalysts for diazo compound reactions.
Applications:Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-diazo-2-oxopropanoate is a complex organic compound with a molecular formula of C5H6N2O3 It’s structurally similar to ethyl pyruvate, which is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .
Mode of Action
Diazo compounds are known for their synthetic utility and application in bioorthogonal transformations . They are powerful enabling reagents for various chemical reactions, including C-H and X-H insertion reactions, cyclopropanation, alkylation, ring expansion, and dipolar cycloaddition reactions .
Biochemical Pathways
The presence of 1,2-dicarbonyl bis-electrophilic moiety in similar compounds enables a wide scope of mostly selective reactions and numerous possibilities for the preparation of functionalized heterocycles .
Pharmacokinetics
Its storage temperature is recommended to be 4 °c, suggesting that it may have specific stability and storage requirements .
Result of Action
Diazo compounds are known to be powerful enabling reagents for various chemical reactions, suggesting that they may have significant effects at the molecular level .
Action Environment
Its storage temperature is recommended to be 4 °c, suggesting that temperature may play a role in its stability .
properties
IUPAC Name |
ethyl 3-diazo-2-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFADAFQNHSDFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707922 | |
Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-diazo-2-oxopropanoate | |
CAS RN |
14214-10-9 | |
Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-diazo-2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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